N3-Methyl vs. N3-Allyl: Molecular Weight and Lipophilicity
The target compound carries an N3-methyl group (MW 250.27) and a predicted cLogP of approximately 2.3, based on structural analogy to the 2-mercapto-quinazolinone series reported by Murugesan et al. (2018) where N3-substituted analogs with similar physicochemical profiles (MW 317–367; cLogP 2.3–2.7) demonstrated favorable membrane permeability (PAMPA 64–83 nm/s) and MTb whole-cell MIC values of 0.3–0.8 μM [1]. In contrast, the N3-allyl analog methyl 3-allyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylate (CAS 310448-90-9; MW 276.31) possesses a higher molecular weight and increased lipophilicity from the allyl group, which may alter both passive permeability and metabolic susceptibility—two parameters that critically affect anti-tubercular lead optimization . The N3-methyl substitution thus provides a more compact pharmacophore with an established SAR trajectory in the NDH-2 inhibitor series.
| Evidence Dimension | Molecular weight and predicted lipophilicity (drug-likeness parameters) |
|---|---|
| Target Compound Data | MW = 250.27; predicted cLogP ~2.3 (by structural analogy to N3-substituted mercapto-quinazolinones with measured CHI-LogD 1.5–1.8) |
| Comparator Or Baseline | N3-allyl analog (CAS 310448-90-9): MW = 276.31; cLogP higher due to additional C3 allyl chain |
| Quantified Difference | ΔMW = 26.04 Da; cLogP difference estimated ≥ 0.4 log units (class-level inference) |
| Conditions | Calculated molecular properties; cLogP values are in silico predictions based on structural analogy to mercapto-quinazolinones characterized in Murugesan et al. 2018 |
Why This Matters
In anti-tubercular drug discovery, lower molecular weight and optimal lipophilicity are directly correlated with improved Ligand-Lipophilicity Efficiency (LLE) scores, and the N3-methyl substitution offers a balanced starting point for further optimization compared with bulkier N3-substituted analogs.
- [1] Murugesan D, Ray PC, Bayliss T, et al. 2-Mercapto-Quinazolinones as Inhibitors of Type II NADH Dehydrogenase and Mycobacterium tuberculosis: Structure–Activity Relationships, Mechanism of Action and Absorption, Distribution, Metabolism, and Excretion Characterization. ACS Infect Dis. 2018;4(6):954-969. Table 5: PK and physicochemical parameters for compounds 1, 7, and 11. doi:10.1021/acsinfecdis.7b00275. View Source
